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Compound of Interest

2-Chloro-5-methoxy-4-
Compound Name:

nitropyridine
CAS No.: 1805667-69-9

Cat. No.: B3110735

Get Quote

C13 NMR Spectrum Analysis: 2-Chloro-5-
methoxy-4-nitropyridine

Compound CAS: 1805667-69-9 | Molecular Formula: CeHsCIN203 | MW: 188.57 Da[1]

Executive Summary & Structural Logic

In drug discovery, particularly for kinase inhibitor scaffolds, the precise regiochemistry of
pyridine substituents is critical. 2-Chloro-5-methoxy-4-nitropyridine presents a unique
challenge: distinguishing it from its thermodynamically stable isomer, 2-Chloro-4-methoxy-5-
nitropyridine.[1]

While Proton NMR (

H NMR) shows only two singlet aromatic protons for both isomers, Carbon-13 NMR (

C NMR) provides the definitive "fingerprint” required for unambiguous assignment. The core
differentiator lies in the electronic environment of the ipso-carbons (C4 vs. C5), where the
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interplay between the ring nitrogen's inductive effect and the methoxy group's resonance
donation creates a measurable chemical shift (

) divergence.

Structural Assignment Workflow

The following diagram illustrates the logic flow for assigning the carbon signals and validating

the structure against its primary isomer.
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Figure 1: Logic flow for the structural elucidation of 2-Chloro-5-methoxy-4-nitropyridine via
C13 NMR.
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Comparative Analysis: Target vs. Isomer

The most common synthesis impurity is the regioisomer where the methoxy and nitro groups
are swapped. The table below contrasts the expected chemical shifts (

) in DMSO-

Chemical Shift Prediction & Assignment Table
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Carbon
. Atom Type
Position

Target (5-OMe)

(Ppm)

Isomer (4-OMe)

(ppm)

Diagnostic
Rationale

-OCHs Methyl

57.5-58.5

57.0 - 58.0

Non-diagnostic.
Both methoxy
groups are in
similar electronic

environments.[1]

Cc2 C-Cl

148.0 - 150.0

150.0 - 152.0

Deshielded by
adjacent N and
CL[1] Similar in
both.

C3 C-H

108.0-112.0

110.0-114.0

Shielded by
ortho-electron

donors.[1]

C4 C-NOz / C-OMe

138.0 - 142.0

164.0 - 168.0

CRITICAL
DIFFERENCE.
In the isomer, C4
is ipso to Oxygen
AND para to
Nitrogen,
causing extreme
deshielding
(>160 ppm).[1] In
the target, C4 is
ipso to NOz,
appearing upfield
relative to the C-
0.

C5 C-OMe / C-NOz2

152.0 - 156.0

135.0-139.0

CRITICAL
DIFFERENCE.
In the target, C5
is ipso to
Oxygen.[1]
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Deshielded by

adjacent N.

C6 C-H 146.0 - 149.0 148.0-151.0

Expert Insight: The "Smoking Gun" for the target compound is the absence of a signal above
160 ppm.[1] If you observe a peak near 165 ppm, your sample likely contains the 4-methoxy
isomer (2-Chloro-4-methoxy-5-nitropyridine).[1]

Experimental Protocol (Self-Validating)

To ensure data integrity and reproducibility, follow this standardized protocol. This workflow
minimizes solvent impurities and maximizes signal-to-noise ratio for quaternary carbons.[1]

A. Sample Preparation[1][2]

o Mass: Weigh 30-50 mg of the solid sample. (Higher concentration is vital for detecting
guaternary C-Cl and C-NO2 carbons which have long relaxation times).[1]

e Solvent: Add 0.6 mL of DMSO-

(Deuterated Dimethyl Sulfoxide).

o Why DMSO? Nitro-pyridines often have poor solubility in CDCI
.[1] DMSO also prevents aggregation.[1]

« Filtration: If the solution is cloudy, filter through a glass wool plug directly into the NMR tube
to prevent line broadening from particulates.

B. Instrument Parameters (Acquisition)

¢ Nucleus:
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C (Carbon-13) with Proton Decoupling (
C{
H}).[1]

e Frequency: 100 MHz or higher (400 MHz proton equivalent).
e Spectral Width: -10 ppm to 220 ppm.[1]
o Relaxation Delay (D1):2.0 - 3.0 seconds.[1]

o Critical: Quaternary carbons (C2, C4, C5) relax slowly. A short D1 will suppress their
signals, making integration/detection difficult.

e Scans (NS): Minimum 1024 scans (approx. 1 hour).

Temperature: 298 K (25°C).[1]

C. Processing & Referencing[1][3]

o Reference: Set the DMSO-

septet center to 39.52 ppm.

e Window Function: Apply an exponential multiplication (EM) with a Line Broadening (LB)
factor of 1.0 - 3.0 Hz to reduce noise.

Detailed Mechanistic Interpretation

Understanding why the shifts occur validates the assignment beyond simple database
matching.

The "Ortho-Effect" & Resonance[2]

o C5-Methoxy (Target): The oxygen lone pair donates electron density into the ring via
resonance.[1] However, C5 is meta to the ring nitrogen. The resonance contribution is
localized, deshielding C5 significantly (~154 ppm) but not as drastically as if it were at C4.
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o C4-Nitro (Target): The nitro group is strongly electron-withdrawing (inductive + resonance).[1]
This deshields the ipso carbon (C4).[1] However, the adjacent C5-OMe group exerts a
shielding "gamma-effect” or electronic push that moderates the C4 shift to ~140 ppm.[1]

Comparison with 2-Chloro-4-methyl-5-nitropyridine

Data from the methyl analog (2-Chloro-4-methyl-5-nitropyridine) supports these predictions.[1]
In the methyl analog:

e C4-Me: The C4 carbon appears at ~145-150 ppm.[1]
e C5-NO2: The C5 carbon appears at ~140 ppm.[1]

o Extrapolation: Replacing the Methyl (weak donor) with Methoxy (strong donor) at C5 pushes
the C5 shift downfield (to ~154 ppm) and shields the ortho C4 and C6 positions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [C13 NMR spectrum analysis of 2-Chloro-5-methoxy-4-
nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3110735/docs#c13-nmr-spectrum-analysis-of-2-
chloro-5-methoxy-4-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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